molecular formula C6H2BrClF3N B1377904 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine CAS No. 1227563-63-4

3-Bromo-6-chloro-2-(trifluoromethyl)pyridine

Cat. No. B1377904
M. Wt: 260.44 g/mol
InChI Key: XLYJYRSSHPLAGP-UHFFFAOYSA-N
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Description

“3-Bromo-6-chloro-2-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1227563-63-4 . It has a molecular weight of 260.44 and its IUPAC name is 3-bromo-6-chloro-2-(trifluoromethyl)pyridine . It is a white to yellow solid .


Synthesis Analysis

The synthesis and applications of trifluoromethylpyridines (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been studied . The synthesis of certain TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Molecular Structure Analysis

The molecular structure of “3-Bromo-6-chloro-2-(trifluoromethyl)pyridine” can be represented by the linear formula: C6H2BrClF3N . Its InChI Code is 1S/C6H2BrClF3N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H .


Physical And Chemical Properties Analysis

“3-Bromo-6-chloro-2-(trifluoromethyl)pyridine” is a white to yellow solid . It has a molecular weight of 260.44 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Functionalization

3-Bromo-6-chloro-2-(trifluoromethyl)pyridine serves as a versatile precursor in the synthesis of various carboxylic acids through regioexhaustive functionalization, demonstrating its utility in organic synthesis for creating complex molecules. This compound and its derivatives have been selectively deprotonated and carboxylated, showcasing its applicability in generating targeted chemical structures for further research and development. Notably, the conversion of chloro-, bromo-, and iodo(trifluoromethyl)pyridines into carboxylic acids exemplifies the compound's flexibility in synthetic chemistry (Cottet et al., 2004).

Spectroscopic and Density Functional Theory Studies

Extensive spectroscopic and computational studies on derivatives of 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine have been conducted to understand their structural and electronic properties. Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, combined with density functional theory (DFT), have been employed to analyze the molecular structure, vibrational frequencies, and chemical shifts. These studies provide insights into the non-linear optical properties and interaction with biomolecules, such as DNA, thereby highlighting the compound's potential in biomedical research and material science (Vural & Kara, 2017).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of functionalized pyridines demonstrates the efficiency of using 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine and its derivatives in modern organic synthesis. This approach has led to the creation of highly substituted pyridine derivatives, showing the compound's role in accelerating chemical synthesis and enhancing the diversity of synthetic pathways available for creating complex heterocyclic structures (Linder et al., 2011).

Antimicrobial Activities and DNA Interaction

Studies on derivatives of 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine have revealed antimicrobial activities, providing a foundation for developing new antimicrobial agents. Investigations into the interaction with DNA offer promising avenues for the design of drugs with specific mechanisms of action, further emphasizing the compound's potential in pharmaceutical research and drug development (Evecen et al., 2017).

Safety And Hazards

The safety information for “3-Bromo-6-chloro-2-(trifluoromethyl)pyridine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

Trifluoromethylpyridines (TFMPs) have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-bromo-6-chloro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYJYRSSHPLAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858621
Record name 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-2-(trifluoromethyl)pyridine

CAS RN

1227563-63-4
Record name 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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